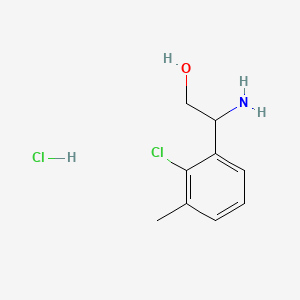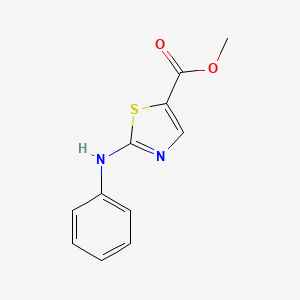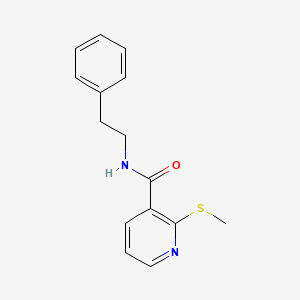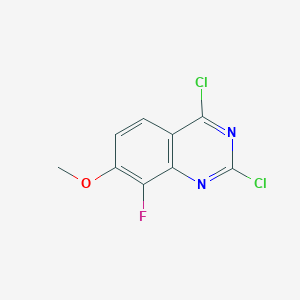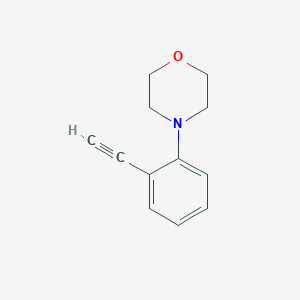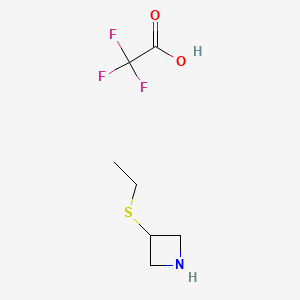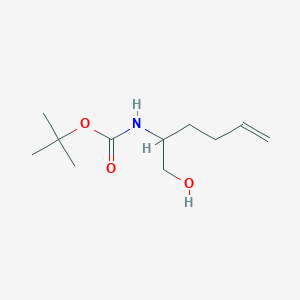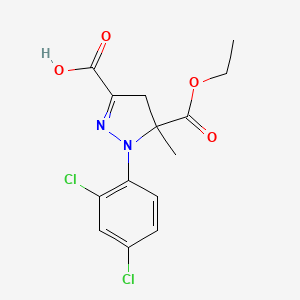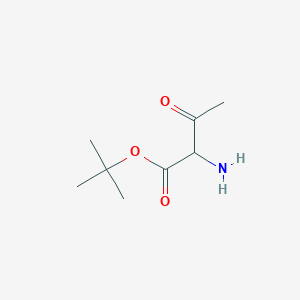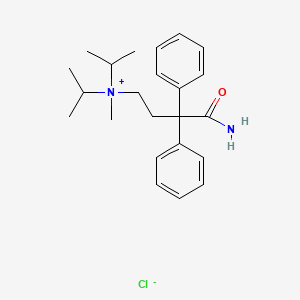
Isopropamide chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropamide chloride is a long-acting quaternary anticholinergic drug primarily used to treat gastrointestinal disorders marked by hyperacidity and hypermotility. It is effective in relieving symptoms of peptic ulcers, gastritis, and irritable bowel syndrome . The compound is known for its ability to reduce spasms and pain associated with these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopropamide chloride involves the reaction of 3-carbamoyl-3,3-diphenylpropyl chloride with N,N-diisopropylamine in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality assessment .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropamide chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form isopropamide and hydrochloric acid.
Common Reagents and Conditions:
Bases: Used in substitution reactions to facilitate the removal of the chloride ion.
Water: Acts as a reagent in hydrolysis reactions.
Major Products Formed:
Isopropamide: Formed through hydrolysis.
Substituted Derivatives: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Isopropamide chloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study anticholinergic activity and its effects on various chemical pathways.
Biology: Investigated for its effects on cellular processes and neurotransmitter interactions.
Medicine: Extensively studied for its therapeutic potential in treating gastrointestinal disorders and its role in combination therapies for colds and flu
Industry: Utilized in the development of new anticholinergic drugs and formulations.
Wirkmechanismus
Isopropamide chloride exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the gastrointestinal tract. This inhibition reduces the motility and secretion of the gastrointestinal system, thereby alleviating symptoms of hyperacidity and spasms . The compound’s quaternary ammonium structure ensures it remains localized in the gastrointestinal tract, minimizing systemic side effects .
Vergleich Mit ähnlichen Verbindungen
Atropine: Another anticholinergic drug used to treat similar conditions but with a broader range of systemic effects.
Hyoscyamine: Similar in action but differs in its pharmacokinetic profile and side effect profile.
Scopolamine: Used for motion sickness and has central nervous system effects
Uniqueness of Isopropamide Chloride: this compound’s long-acting nature and its ability to remain localized in the gastrointestinal tract make it unique among anticholinergic drugs. Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, reducing the risk of central nervous system side effects .
Eigenschaften
CAS-Nummer |
24353-18-2 |
|---|---|
Molekularformel |
C23H33ClN2O |
Molekulargewicht |
389.0 g/mol |
IUPAC-Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C23H32N2O.ClH/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H |
InChI-Schlüssel |
YDLRIMWTVADYID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



